2-[(2-Methylphenyl)methoxy]benzenethiol
Description
2-[(2-Methylphenyl)methoxy]benzenethiol (C₁₄H₁₄O₂S) is a benzenethiol derivative featuring a 2-methylphenyl methoxy group at the ortho position relative to the thiol (-SH) group. This structure combines electron-donating methoxy and methyl substituents with the reactive thiol moiety, making it a candidate for applications in organic synthesis, pharmaceuticals, and agrochemicals. Its reactivity is influenced by the steric and electronic effects of the 2-methylphenyl group, which may modulate nucleophilic substitution or oxidation pathways typical of thiols.
Properties
IUPAC Name |
2-[(2-methylphenyl)methoxy]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11-6-2-3-7-12(11)10-15-13-8-4-5-9-14(13)16/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISITSDZYBEPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-[(2-Methylphenyl)methoxy]benzenethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2-Methylphenyl)methoxy]benzenethiol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, it has potential therapeutic applications, although specific details are not provided. In industry, it can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and biochemical processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations, reactivity, and applications. Below is a detailed comparison:
Table 1: Structural Comparison of 2-[(2-Methylphenyl)methoxy]benzenethiol and Related Compounds
Key Findings
Reactivity Differences: Electron-Donating Effects: The 2-methylphenyl methoxy group in the target compound likely enhances electron density at the benzene ring compared to 2-(phenylamino)benzenethiol, which has an electron-withdrawing -NHPh group. This difference may influence nucleophilic aromatic substitution rates . Thiol Reactivity: Unlike 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, where the imidazole ring stabilizes the thiol via resonance, the target compound’s thiol is more exposed, increasing susceptibility to oxidation or disulfide formation .
Synthetic Pathways: The target compound could be synthesized via benzothiazole ring-opening (as in ) using aryl halides, though benzothiazoles are less reactive than benzoxazoles, requiring extended reaction times (e.g., 16 hours) . Alternatively, condensation of 2-aminobenzenethiol with 2-methylphenylmethoxy-substituted aldehydes in DMSO/Na₂S₂O₅ (as in ) might yield the compound .
Applications: Pharmaceutical Potential: Unlike 2-(phenylamino)benzenethiol derivatives (used in triphenylamine synthesis for optoelectronics), the target compound’s methoxy group may favor bioactivity in drug discovery, similar to imidazole-containing analogs in . Agrochemical Relevance: The structural similarity to cinmethylin () suggests possible herbicidal activity, though the thiol group may introduce novel modes of action .
Physical Properties: Solubility: The 2-methylphenyl methoxy group increases hydrophobicity compared to 2-(4-methoxyphenyl)benzothiazole, which has a polar benzothiazole ring. This could limit aqueous solubility but enhance lipid membrane penetration . Stability: The thiol group’s instability under oxidative conditions contrasts with the more stable methanol derivative ({2-[(2-methylphenyl)methoxy]phenyl}methanol), necessitating storage under inert atmospheres .
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
